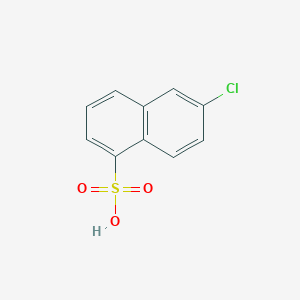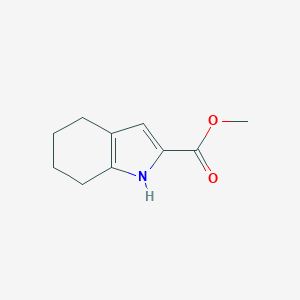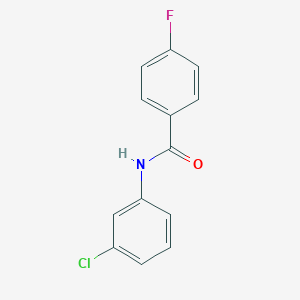
N-(3-chlorophenyl)-4-fluorobenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ureide has been synthesized by acylation of the anticonvulsant and anti-alcohol drug galodif N-[(3-chlorophenyl)(phenyl)methyl]urea with succinic anhydride in the presence of some acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecular structure of iPrOC(=S)N(H)C6H4Cl3 comprises a planar CNOS core which forms a dihedral angle with the N-bound 3-chlorophenyl group .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Nicotinamide, N-(3-chlorophenyl)- has a molecular weight of 232.666 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-(3-chlorophenyl)-4-fluorobenzamide and its derivatives have been extensively studied in crystallography. The research focuses on understanding the molecular conformation, crystal structures, and the inclination of aromatic rings in these compounds. Such studies are fundamental in the field of crystal engineering and material science, contributing to the development of new materials with specific properties (Suchetan et al., 2016).
Radio Ligand Development for PET Imaging
Research has explored the use of N-(3-chlorophenyl)-4-fluorobenzamide derivatives as potential ligands for positron emission tomography (PET) imaging. These compounds have shown high affinity and selectivity to sigma receptors, making them promising candidates for neuroimaging and the study of neurological disorders (Shiue et al., 1997).
Mechanical Property Investigation in Polymorphs
Studies have investigated the mechanical properties of polymorphs of N-(3-chlorophenyl)-4-fluorobenzamide derivatives. This research is significant for understanding the material properties like hardness and elasticity, which are crucial for the development of pharmaceuticals and other applications in material science (Bhandary et al., 2018).
Synthetic Route Development
Efforts have been made to develop practical and scalable synthetic routes for N-(3-chlorophenyl)-4-fluorobenzamide derivatives. These studies focus on improving the efficiency and sustainability of the synthesis process, which is essential for commercial production and application in various fields (Yoshida et al., 2014).
Charge Density Analysis
Research on the charge density distribution in molecules related to N-(3-chlorophenyl)-4-fluorobenzamide has been conducted. This analysis is crucial for understanding intermolecular interactions, which are fundamental in the design of pharmaceuticals and materials (Hathwar & Row, 2011).
Photodegradation Studies
Studies on the photodegradation of N-(3-chlorophenyl)-4-fluorobenzamide derivatives have provided insights into the stability and decomposition pathways of these compounds under light exposure. This is particularly relevant for their application in pharmaceuticals, where stability under various conditions is crucial (Guoguang et al., 2001).
Safety And Hazards
The safety and hazards of similar compounds have been reported. For example, ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE is a carbamate ester. Carbamates are chemically similar to, but more reactive than amides. Like amides they form polymers such as polyurethane resins. Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .
Direcciones Futuras
The future directions of similar compounds have been discussed. For example, trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQQRMECUEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289808 | |
| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-fluorobenzamide | |
CAS RN |
101398-10-1 | |
| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101398-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




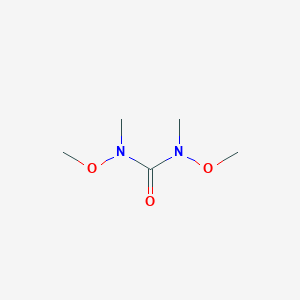
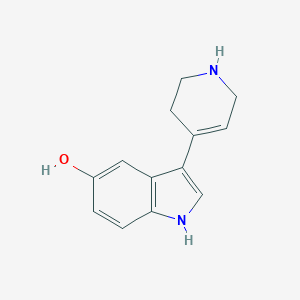

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
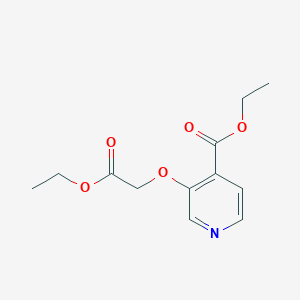
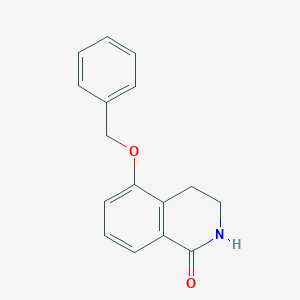
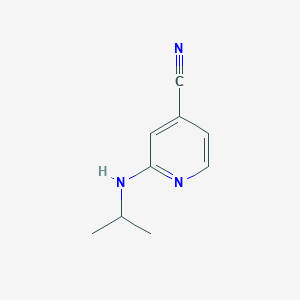
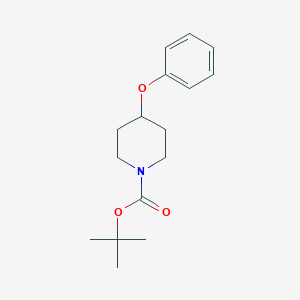
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
